2-[2-(Benzyloxy)ethyl]oxirane
Overview
Description
Mechanism of Action
Target of Action
They are known to react with a variety of nucleophiles, including amines .
Mode of Action
The mode of action of 2-[2-(Benzyloxy)ethyl]oxirane involves a nucleophilic attack on the oxirane ring. The oxygen in the oxirane ring can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests it could potentially be absorbed and distributed in the body. The benzyloxy group might also influence its lipophilicity and thus its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at 0-8°C , suggesting that higher temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Benzyloxy)ethyl]oxirane can be synthesized through the reaction of benzyl alcohol with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound involves the catalytic oxidation of ethylene by air, followed by the reaction with benzyl alcohol . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)ethyl]oxirane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethyl)oxirane
- 2-(2-Ethoxyethyl)oxirane
- 2-(2-Phenoxyethyl)oxirane
Uniqueness
2-[2-(Benzyloxy)ethyl]oxirane is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds . The benzyloxy group enhances the compound’s stability and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-phenylmethoxyethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEINLJFNLBGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447190 | |
Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94426-72-9 | |
Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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